Welcome to the BenchChem Online Store!
molecular formula C9H9F2NO2 B8530883 N-(2,4-Difluorophenyl)glycine methyl ester

N-(2,4-Difluorophenyl)glycine methyl ester

Cat. No. B8530883
M. Wt: 201.17 g/mol
InChI Key: DQYQKMZYCYJIFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04985427

Procedure details

A suspension of 2,4-difluoroaniline (15.0 g) and sodium bicarbonate (19.5 g) in methyl chloroacetate (15.2 ml) was stirred at 90°-100° under nitrogen for 16 h. Work up according to the method of Intermediate 11 gave an oil (14.1 g) which was purified by FCC on triethylamine deactivated silica eluting with chloroform:petroleum ether (1:8) to give the title compound (8.75 g) as an oil, t.l.c. on triethylamine deactivated silica (chloroform:petroleum ether, 1:8) Rf 0.21.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
15.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[C:7]([F:9])[CH:6]=[CH:5][C:3]=1[NH2:4].C(=O)(O)[O-].[Na+].Cl[CH2:16][C:17]([O:19][CH3:20])=[O:18]>>[CH3:20][O:19][C:17](=[O:18])[CH2:16][NH:4][C:3]1[CH:5]=[CH:6][C:7]([F:9])=[CH:8][C:2]=1[F:1] |f:1.2|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)F
Name
Quantity
19.5 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
15.2 mL
Type
reactant
Smiles
ClCC(=O)OC
Step Two
Name
Intermediate 11
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 90°-100° under nitrogen for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(CNC1=C(C=C(C=C1)F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.